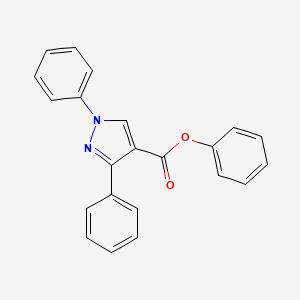![molecular formula C17H19NO4S B5801476 methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)
methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MET and has been found to possess a number of unique properties that make it an attractive candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, MET has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, MET is believed to promote the expression of certain genes that are involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its potential anticancer properties, MET has also been found to exhibit a number of other biochemical and physiological effects. For example, studies have shown that MET possesses potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, MET has been found to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of MET for use in laboratory experiments is its potent antiproliferative activity against cancer cells. Additionally, MET is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of MET in laboratory experiments. For example, the mechanism of action of MET is not fully understood, which makes it difficult to optimize its use in certain experiments. Additionally, MET may exhibit cytotoxic effects on normal cells, which could limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on MET. One area of focus could be the optimization of its use as an anticancer agent. This could involve further studies to better understand its mechanism of action, as well as the development of new formulations or delivery methods to improve its efficacy. Additionally, there may be potential applications for MET in other areas of medicine, such as the treatment of inflammatory diseases or neurodegenerative disorders. Further research will be needed to explore these possibilities.
Métodos De Síntesis
The synthesis of MET involves a multi-step process that requires the use of several reagents and catalysts. The first step in the synthesis involves the reaction of 2-methoxybenzoyl chloride with 4-ethyl-2-amino-5-methylthiophene-3-carboxylic acid to form the intermediate product, 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid. This intermediate product is then treated with methyl chloroformate to produce the final product, methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
MET has been extensively studied for its potential applications in the field of medicine. One of the key areas of research has been its use as a potential anticancer agent. Studies have shown that MET exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MET has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Propiedades
IUPAC Name |
methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-5-11-10(2)23-16(14(11)17(20)22-4)18-15(19)12-8-6-7-9-13(12)21-3/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDUWZLZRCUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)

![N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5801428.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)

![3-[(4-fluorobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5801454.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)

